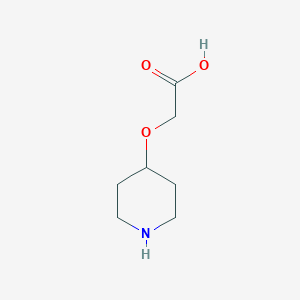

2-(Piperidin-4-yloxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

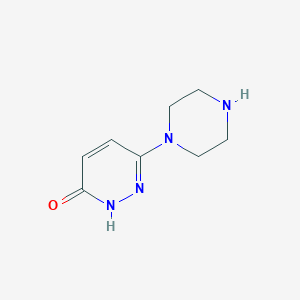

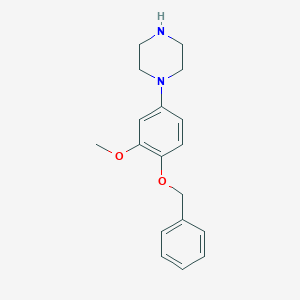

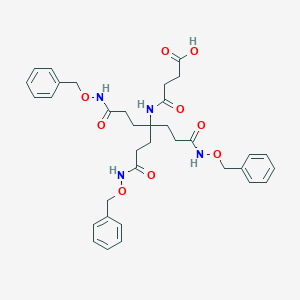

“2-(Piperidin-4-yloxy)acetic acid” is a chemical compound with the molecular weight of 293.32 . It is also known as “2-(1-CBZ-PIPERIDIN-4-YLOXY)-ACETIC ACID” and has the IUPAC name of "{1-[(benzyloxy)carbonyl]-4-piperidinyl}oxy)acetic acid" .

Synthesis Analysis

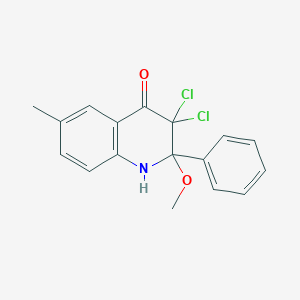

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis

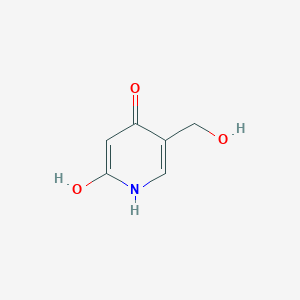

The molecular structure of “2-(Piperidin-4-yloxy)acetic acid” is represented by the InChI code "1S/C15H19NO5/c17-14(18)11-20-13-6-8-16(9-7-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)" .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical form of “2-(Piperidin-4-yloxy)acetic acid” is a pale-yellow to yellow-brown solid . It is stored at room temperature .科学的研究の応用

Inhibitors of Soluble Epoxide Hydrolase

One of the main applications of this compound is as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into less biologically active compounds . Inhibiting sEH can stabilize EETs, which are potent endogenous anti-inflammatory mediators . This has potential therapeutic applications for the treatment of pain and inflammatory diseases .

Anti-Inflammatory Activity

Related to its role as an sEH inhibitor, 2-(Piperidin-4-yloxy)acetic acid has demonstrated anti-inflammatory effects . A study found that a compound in this series displayed anti-inflammatory effects with higher effectiveness than the reference sEH inhibitor, TPPU .

Drug Design and Synthesis

Piperidine derivatives, including 2-(Piperidin-4-yloxy)acetic acid, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Biological Evaluation of Potential Drugs

The piperidine moiety, which is part of the 2-(Piperidin-4-yloxy)acetic acid structure, is commonly used in the discovery and biological evaluation of potential drugs . This includes testing for pharmacological activity and determining the drug-like properties of new compounds .

Safety and Hazards

将来の方向性

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “2-(Piperidin-4-yloxy)acetic acid” and similar compounds may have potential applications in the pharmaceutical industry.

作用機序

Target of Action

The primary target of 2-(Piperidin-4-yloxy)acetic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-(Piperidin-4-yloxy)acetic acid acts as a potent inhibitor of sEH . By inhibiting sEH, the compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids . This results in an increased concentration of EETs, enhancing their anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by 2-(piperidin-4-yloxy)acetic acid prevents this metabolism, leading to an accumulation of eets . This accumulation amplifies the anti-inflammatory effects of EETs .

Pharmacokinetics

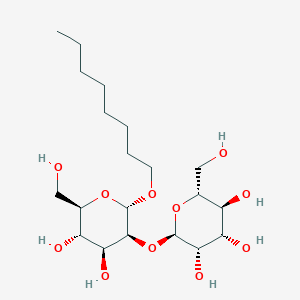

It is noted that many potent seh inhibitors have been developed, but many contain highly lipophilic substituents limiting their availability

Result of Action

The primary result of the action of 2-(Piperidin-4-yloxy)acetic acid is its anti-inflammatory effects . By inhibiting sEH and stabilizing EETs, the compound enhances the anti-inflammatory effects of EETs . This could potentially be beneficial in the treatment of pain and inflammatory diseases .

特性

IUPAC Name |

2-piperidin-4-yloxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBFAJYSBCOGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593634 |

Source

|

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146117-93-3 |

Source

|

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。